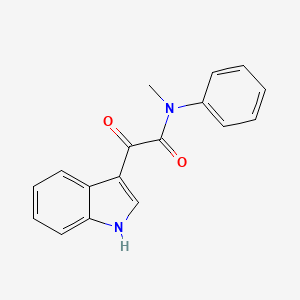

2-(1H-indol-3-yl)-N-methyl-2-oxo-N-phenylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(1H-indol-3-yl)-N-methyl-2-oxo-N-phenylacetamide, also known as Sermorelin, is a synthetic peptide that is used in scientific research. It is a growth hormone-releasing hormone (GHRH) analog that stimulates the release of growth hormone (GH) from the pituitary gland. Sermorelin has been studied for its potential applications in treating growth hormone deficiency, aging, and other medical conditions.

Scientific Research Applications

Pharmacokinetics and Pharmacodynamics in Anesthesia and Pain Therapy

Research into compounds like ketamine, which shares functional groups with the compound , provides insights into the pharmacokinetics (how the body affects a drug) and pharmacodynamics (how the drug affects the body) of anesthesia and pain therapy. Ketamine, for example, is known for its rapid onset of action and unique mechanism as an N-methyl-d-aspartate (NMDA) receptor antagonist, offering both anesthetic and analgesic effects without significant respiratory depression. These properties make it an important subject of study for developing new anesthetics and pain management strategies that could potentially apply to related compounds (Peltoniemi et al., 2016).

Neuroprotective and Antidepressant Effects

Another area of significant interest is the exploration of neuroprotective and rapid-acting antidepressant effects of compounds like ketamine. Studies have shown that ketamine can induce neuroplasticity, offering potential therapeutic avenues for treatment-resistant depression and possibly other neurological conditions. This line of research opens the door to investigating how structurally similar compounds might also contribute to neuroprotection and mental health therapy, highlighting the multifaceted applications of such pharmacological agents (Zanos et al., 2018).

Addiction Treatment Potential

Ketamine's effects extend into the realm of addiction treatment, where its ability to interrupt the cycle of addiction highlights the potential for compounds with similar pharmacological profiles to be used in treating substance use disorders. By modulating neurotransmitter systems and affecting neuroplasticity, ketamine and possibly related compounds offer a novel approach to addiction therapy, emphasizing the importance of understanding their mechanisms of action and therapeutic windows (Ivan Ezquerra-Romano et al., 2018).

Mechanism of Action

Target of Action

Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It’s known that indole derivatives interact with their targets, leading to changes that result in their various biological activities .

Biochemical Pathways

Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . These metabolites maintain intestinal homeostasis and impact liver metabolism and the immune response .

Pharmacokinetics

The pharmacokinetics of indole derivatives, in general, are an active area of research .

Result of Action

Indole derivatives have been found to have diverse biological activities, which suggests that they can have a wide range of molecular and cellular effects .

Action Environment

The environment can significantly influence the action of indole derivatives .

Biochemical Analysis

Biochemical Properties

It is known that indole derivatives, which include this compound, can interact with various enzymes and proteins

Cellular Effects

Indole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is speculated that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Similar compounds have been shown to exhibit high fluorescence quantum yield and good thermal stability .

Metabolic Pathways

It is known that indole derivatives are involved in the metabolism of tryptophan, an essential amino acid .

properties

IUPAC Name |

2-(1H-indol-3-yl)-N-methyl-2-oxo-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2/c1-19(12-7-3-2-4-8-12)17(21)16(20)14-11-18-15-10-6-5-9-13(14)15/h2-11,18H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWTXTZWUMVIUCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)C(=O)C2=CNC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-1-(3-methylphenyl)urea](/img/structure/B2946347.png)

![6-(3-Imidazol-1-ylpropyl)-4,7-dimethyl-2-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2946351.png)

![2-[(Benzyloxy)methyl]cyclobutan-1-one](/img/structure/B2946352.png)

![5-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2946355.png)

![1-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-propen-1-one](/img/structure/B2946363.png)